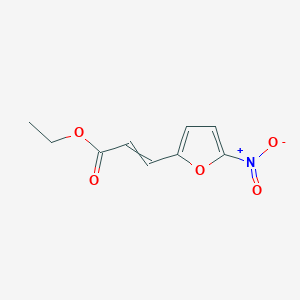
Ethyl 3-(5-nitro-2-furyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-nitro-2-furyl)acrylate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Ethyl 3-(5-nitro-2-furyl)acrylate serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. The presence of the nitro group enhances its biological activity, making it a valuable component in drug development.
- Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of 3-(5-nitro-2-furyl)acrylic acid exhibit significant antimicrobial properties against a range of pathogens, including bacteria (e.g., Escherichia coli, Staphylococcus aureus), yeasts, molds, and algae. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth by disrupting bioenergetic processes such as glycolysis .
Agricultural Applications
In agriculture, this compound is utilized in formulating agrochemicals that enhance crop yields through pest control and plant growth regulation. Its efficacy in this domain is attributed to its ability to interact with biological systems in plants.
- Table: Comparison of Agrochemical Efficacy
| Compound | Application Type | Efficacy Level |
|---|---|---|
| This compound | Pest Control | High |
| Other Nitro Compounds | Plant Growth Regulation | Moderate |
Polymer Science
The compound is also incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. This application is crucial for developing high-performance materials used in various industrial processes.
- Case Study: Polymer Development
In a study examining the incorporation of this compound into polymer formulations, researchers found that the resulting materials exhibited enhanced durability and resistance to thermal degradation compared to standard polymers .
Analytical Chemistry
This compound acts as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds. Its role in quality control processes is vital for ensuring the integrity of chemical products.
Summary of Findings
The diverse applications of this compound highlight its significance in multiple scientific domains. The following table summarizes its key applications:
特性
CAS番号 |
1874-12-0 |
|---|---|
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC名 |
ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+ |
InChIキー |
WGROOPOBLKUOMN-GQCTYLIASA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
異性体SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Key on ui other cas no. |
1874-12-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















